Actb-1003
Vue d'ensemble
Description
ACTB-1003 is an oral kinase inhibitor that targets cancer mutations, angiogenesis, and induces apoptosis .
Synthesis Analysis
ACTB-1003 is a laboratory product for research use only . It’s not intended for personal consumption as it could be harmful and dangerous .
Molecular Structure Analysis
The chemical formula of ACTB-1003 is C27H26F5N7O3 . Its exact mass is 591.20 and its molecular weight is 591.530 .
Chemical Reactions Analysis
The theoretical analysis of ACTB-1003 involves FGFR inhibition, angiogenesis, and apoptosis induction .
Physical And Chemical Properties Analysis
ACTB-1003 is a solid substance . It is insoluble in H2O but can dissolve in DMSO (≥18.15 mg/mL) and EtOH (≥2.5 mg/mL with gentle warming and ultrasonic) .
Relevant Papers
The paper titled “ACTB-1003: An oral kinase inhibitor targeting cancer mutations (FGFR), angiogenesis (VEGFR2, TEK), and induction of apoptosis (RSK and p70S6K)” provides a detailed analysis of ACTB-1003 .
Applications De Recherche Scientifique
Cancer Therapy Targeting FGFR Mutations
Actb-1003: is a potent oral kinase inhibitor that targets cancer mutations, particularly those involving the Fibroblast Growth Factor Receptor (FGFR). It has shown efficacy in inhibiting FGFR1 with an IC50 value of 6 nM, making it a promising candidate for treating cancers with FGFR genetic alterations .
Anti-Angiogenesis in Tumor Suppression
The compound also inhibits angiogenesis, a critical process in tumor growth and metastasis, by targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Tie-2 with low nanomolar potency (2 nM and 4 nM, respectively). This dual inhibition can significantly hinder the blood supply to tumors, thereby suppressing their growth .
Induction of Apoptosis in Cancer Cells
Actb-1003: induces apoptosis in cancer cells by targeting RSK and p70S6K, which are downstream of the PI3 kinase pathway. This pathway is often dysregulated in cancer, and its inhibition by Actb-1003 can trigger programmed cell death in tumor cells .
Treatment of Histological Cancers
The multi-activity profile of Actb-1003 translates into in vivo efficacy, with dose-dependent tumor growth inhibition observed in various histological cancers, including lung, breast, and colorectal cancers. This broad-spectrum activity highlights its potential as a versatile therapeutic agent .
Potential in Personalized Medicine
Given its targeted action on specific kinases and mutations, Actb-1003 holds promise for personalized medicine approaches. It could be used to tailor treatments based on the genetic profile of an individual’s cancer, thereby improving treatment outcomes .
Research Tool in Kinase Pathway Studies
As a kinase inhibitor with multiple modes of action, Actb-1003 serves as a valuable research tool for studying kinase pathways in cancer. It helps in understanding the role of these pathways in cancer progression and in the identification of new therapeutic targets .
Application in Combination Therapies
Actb-1003’s ability to target multiple pathways simultaneously makes it an excellent candidate for combination therapies. It can be combined with other drugs to enhance efficacy and overcome resistance mechanisms in cancer treatment .
Role in Overcoming Drug Resistance
Cancer cells often develop resistance to targeted therapies. Actb-1003’s multi-targeted approach may help in overcoming such resistance, offering a new line of treatment for resistant cancer types .
Mécanisme D'action
Target of Action
ACTB-1003 is an oral kinase inhibitor that primarily targets several key proteins involved in cancer progression . These targets include:
- Fibroblast Growth Factor Receptor 1 (FGFR1) : FGFR1 plays a crucial role in cell differentiation and angiogenesis .
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Tie-2 : These receptors are involved in angiogenesis, the process of new blood vessel formation .
- Ribosomal S6 Kinase (RSK) and p70S6 Kinase (p70S6K) : These kinases are downstream of PI3 kinase and play a role in cell growth and proliferation .
Mode of Action
ACTB-1003 interacts with its targets in the following ways:
- FGFR1 Inhibition : ACTB-1003 inhibits FGFR1, thereby reducing the signaling that promotes cell differentiation and angiogenesis .
- VEGFR2 and Tie-2 Inhibition : By inhibiting these receptors, ACTB-1003 disrupts angiogenesis, which can limit the supply of nutrients to the tumor .
- Induction of Apoptosis : ACTB-1003 likely induces apoptosis by targeting RSK and p70S6K, leading to a reduction in cell growth and proliferation .
Biochemical Pathways
ACTB-1003 affects several biochemical pathways:
- FGFR Signaling Pathway : By inhibiting FGFR1, ACTB-1003 disrupts the FGFR signaling pathway, which can lead to reduced cell differentiation and angiogenesis .
- VEGF Signaling Pathway : The inhibition of VEGFR2 disrupts the VEGF signaling pathway, reducing angiogenesis .
- PI3K/Akt/mTOR Pathway : By targeting RSK and p70S6K, downstream of PI3 kinase, ACTB-1003 can disrupt the PI3K/Akt/mTOR pathway, leading to reduced cell growth and proliferation .
Pharmacokinetics
As an oral kinase inhibitor, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized, and then excreted .
Result of Action
ACTB-1003 has been shown to have a dose-dependent tumor growth inhibition effect in cell lines with FGFR genetic alterations, including OPM2 human multiple myeloma and the murine leukemia Ba/F3-TEL-FGFR1 . This suggests that ACTB-1003 can effectively inhibit the growth of certain types of cancer cells.
Action Environment
Factors such as the patient’s overall health, the presence of other medications, and specific genetic factors could potentially influence the effectiveness and stability of actb-1003 .
Propriétés
IUPAC Name |
1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26F5N7O3/c1-41-13-17-22(12-38-6-8-42-9-7-38)39-24(25(33)34-14-35-39)23(17)15-2-5-20(19(29)10-15)36-26(40)37-21-11-16(27(30,31)32)3-4-18(21)28/h2-5,10-11,14H,6-9,12-13H2,1H3,(H2,33,34,35)(H2,36,37,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPJCJKUZPUFAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N2C(=C1C3=CC(=C(C=C3)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F)F)C(=NC=N2)N)CN5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26F5N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Actb-1003 | |
CAS RN |
939805-30-8 | |
Record name | ACTB-1003 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0939805308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ACTB-1003 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44750KD9OE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.